molecular formula C7H4N2O3 B1279109 2-Hydroxy-5-nitrobenzonitrile CAS No. 39835-09-1

2-Hydroxy-5-nitrobenzonitrile

Cat. No.: B1279109
CAS No.: 39835-09-1
M. Wt: 164.12 g/mol
InChI Key: MPQNPFJBRPRBFF-UHFFFAOYSA-N
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Description

2-Hydroxy-5-nitrobenzonitrile is an organic compound with the molecular formula C7H4N2O3. It is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzene ring, along with a nitrile group (-CN). This compound is known for its applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

2-Hydroxy-5-nitrobenzonitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and receptors.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Safety and Hazards

The compound is classified as an eye irritant (Hazard Statement H315) and a skin irritant (Hazard Statement H319). Proper precautions, including the use of personal protective equipment, are necessary when handling it .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-5-nitrobenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxyl radicals, which are crucial in oxidative stress responses . The nature of these interactions often involves the formation of reactive intermediates that can further participate in biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the flux of metabolic intermediates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain enzymes involved in oxidative stress responses . This inhibition can result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that the compound is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular function, particularly in oxidative stress responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing oxidative stress responses . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its biochemical activity and overall cellular effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular location.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-5-nitrobenzonitrile can be synthesized through the nitration of salicylonitrile. The process involves the addition of concentrated nitric acid to salicylonitrile in the presence of glacial acetic acid. The reaction is carried out at a controlled temperature of 50-70°C for about 4 hours. After the reaction, the mixture is cooled, poured into ice water, and filtered to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the product. The process involves careful control of temperature, concentration, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 2-Hydroxy-5-nitrobenzonitrile is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which imparts distinct chemical propertiesThe presence of the nitro group also makes it more susceptible to reduction reactions compared to 3-Nitrobenzonitrile .

Properties

IUPAC Name

2-hydroxy-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c8-4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQNPFJBRPRBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455712
Record name 2-hydroxy-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39835-09-1
Record name 2-Hydroxy-5-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39835-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydroxy-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-5-nitrobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 70 ml. 40% nitric acid and 10 ml. concentrated sulphuric acid is added dropwise at 10° C. in the course of 1 hour to 24 g. (0.2 mole) 2-hydroxybenzonitrile in 20 ml. water. The reaction mixture is subsequently stirred for 24 hours at 20° C. and then shaken out with 100 ml. ethyl acetate. After evaporation of the organic solvent, the solid residue obtained is extracted twice with 500 ml. amounts of boiling n-hexane. Purification takes place by means of column chromatography on silica gel (silica gel 60; elution agent ethyl acetate). After evaporation of the solvent and crystallisation from ethyl acetate/toluene, there are obtained 2 g. of the desired product in the form of white crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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